molecular formula C9H9BrClN3 B1502805 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 870706-48-2

5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1502805
Key on ui cas rn: 870706-48-2
M. Wt: 274.54 g/mol
InChI Key: ARSZZBPXLBCJRY-UHFFFAOYSA-N
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Patent
US07595325B2

Procedure details

N-Bromosuccinimide (165 g, 926 mmol) was added to a solution of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (151 g, 772 mmol) in CH2Cl2 (1 L). After 12 h the reaction was quenched with saturated aqueous NaHCO3 (500 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×500 mL). The combined organic layers were washed with water (3×500 mL) and brine (1×500 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford the title compound as a white solid (198 g, 94%). MS: 275.5 (MH+); HPLC Rf: 5.99 min. (HPLC method 4).
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:11]2[CH:18]=[CH:17][N:16]([CH:19]([CH3:21])[CH3:20])[C:12]=2[N:13]=[CH:14][N:15]=1>C(Cl)Cl>[Br:1][C:18]1[C:11]2[C:10]([Cl:9])=[N:15][CH:14]=[N:13][C:12]=2[N:16]([CH:19]([CH3:21])[CH3:20])[CH:17]=1

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
151 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2)C(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 12 h the reaction was quenched with saturated aqueous NaHCO3 (500 mL)
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×500 mL) and brine (1×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN(C=2N=CN=C(C21)Cl)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 198 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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